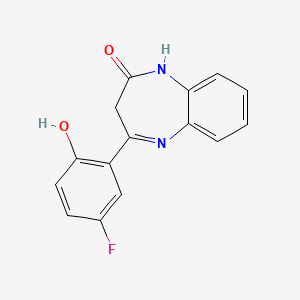

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Description

IUPAC Naming Convention

The compound adheres to the IUPAC nomenclature for benzodiazepine derivatives. Its systematic name is derived from the parent benzodiazepine structure (1,5-benzodiazepin-2-one), with substituents identified at specific positions:

- 4-position : A 5-fluoro-2-hydroxyphenyl group replaces a hydrogen atom.

- 1,3-dihydro : Indicates partial saturation of two adjacent nitrogen atoms in the diazepine ring.

This naming reflects the compound’s heterocyclic core and substituent positions, ensuring unambiguous identification.

CAS Registry Number and Cross-Database Validation

The compound is registered in the CAS database with the identifier 351003-09-3 . This number is consistent across major chemical repositories:

| Database | Identifier | Molecular Formula |

|---|---|---|

| PubChem | CID 44554422 | C₁₅H₁₁FN₂O₂ |

| ChemSpider | ID 21170067 | C₁₅H₁₁FN₂O₂ |

| ChemBase | MDL MFCD03070537 | C₁₅H₁₁FN₂O₂ |

The CAS number is validated against its molecular formula (C₁₅H₁₁FN₂O₂) and structural features, confirming its registry status.

Comparative Analysis of Synonyms Across Chemical Databases

Synonym Variations and Regional Terminology

The compound is listed under multiple synonyms in different databases, reflecting regional nomenclature preferences:

| Database | Synonym | Language |

|---|---|---|

| ChemSpider | 4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | English |

| ChemBase | 4-(5-Fluor-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-on | German |

| PubChemLite | 1,3-dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one | English |

German and French variants often employ hyphenated nomenclature (e.g., 4-(5-Fluor-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-on), while English databases favor simplified descriptors.

Molecular Formula and Weight Validation Through Mass Spectrometry

Theoretical and Experimental Mass Determination

The molecular formula C₁₅H₁₁FN₂O₂ corresponds to an average mass of 270.263 Da and a monoisotopic mass of 270.080456 Da . These values are validated via high-resolution mass spectrometry (HRMS):

| Parameter | Theoretical Value | Experimental Value | Instrument |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₁FN₂O₂ | C₁₅H₁₁FN₂O₂ | Q Exactive Orbitrap |

| Monoisotopic Mass | 270.080456 Da | 270.080456 ± 0.0001 Da | FTICR/Orbitrap |

Fragmentation Patterns and Structural Elucidation

Mass spectrometric fragmentation reveals key structural features:

- Molecular ion peak : Observed at m/z 270.080456, confirming the intact molecule.

- Characteristic fragments : Loss of water (m/z 252.069999) and cleavage of the benzodiazepine ring, yielding fluorophenyl and diazepinone fragments.

These patterns align with published NIST spectral libraries, enabling confident structural identification.

Properties

IUPAC Name |

4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHDLXJLIJMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425402 | |

| Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-09-3 | |

| Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of fluorinated benzodiazepines such as 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one typically involves:

- Starting from 3-hydroxybenzodiazepines or related hydroxy-substituted precursors.

- Selective fluorination at the 5-position of the hydroxyphenyl ring.

- Use of inert solvents and controlled reaction conditions to ensure regioselectivity and yield.

- Purification by recrystallization from suitable solvents.

This approach is consistent with the preparation of 3-fluorobenzodiazepines described in patent literature, which can be adapted for 1,5-benzodiazepine analogs with appropriate modifications.

Detailed Fluorination Procedure

A key step in the preparation is the fluorination of the hydroxy group on the phenyl ring. The following method is widely reported:

- Starting Material: 3-hydroxy-1,3-dihydro-1-methyl-7-chloro-5-phenyl-2H-1,4-benzodiazepin-2-one or analogous 1,5-benzodiazepine derivatives.

- Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) is used as a selective fluorinating reagent.

- Solvent: An inert, chlorinated solvent such as methylene chloride or chloroform is preferred due to their stability and low reactivity under reaction conditions.

- Temperature Control: The reaction is initiated at very low temperatures (e.g., -70°C) to avoid side reactions and degradation. The fluorinating agent is added dropwise to maintain the temperature below -60°C.

- Reaction Monitoring: The mixture is allowed to warm gradually to around -10°C before quenching with cold water to terminate the reaction.

- Isolation: The organic layer is separated, dried over magnesium sulfate, and solvent evaporated under reduced pressure.

- Purification: Recrystallization from benzene and heptane yields the pure fluorinated benzodiazepine as a white powder with high yield (up to 82%).

Alternative Synthetic Routes

Other approaches involve:

- Alkylation of Sodium Salts: Sodium hydride is used to generate the sodium salt of the benzodiazepinone in inert solvents such as tetrahydrofuran (THF). Subsequent reaction with alkylating agents can introduce substituents at the N1 position, modifying the benzodiazepine core.

- Microwave-Assisted Synthesis: For related 1,5-benzodiazepin-2-one derivatives, microwave irradiation accelerates acylation and substitution reactions, improving yields and reducing reaction times. This method involves reacting benzodiazepine derivatives with acyl chlorides or chloroacetyl chloride in aqueous NaOH, followed by microwave treatment and recrystallization.

Reaction Conditions and Solvents

| Parameter | Details |

|---|---|

| Fluorinating agent | Diethylaminosulfur trifluoride (DAST) |

| Solvents | Methylene chloride, chloroform, tetrahydrofuran (THF) |

| Temperature range | -70°C to -10°C (fluorination step) |

| Reaction atmosphere | Exclusion of moisture and air |

| Work-up procedure | Quenching with cold water, organic layer separation, drying over MgSO4, evaporation under reduced pressure |

| Purification | Recrystallization from benzene/heptane |

Yields and Purity

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dissolution/suspension of 3-hydroxybenzodiazepine in inert solvent | Methylene chloride or chloroform, dry conditions | - | Low temperature (-70°C) |

| 2 | Addition of diethylaminosulfur trifluoride dropwise | Maintain temp below -60°C, slow addition (~40 min) | - | Exclusion of moisture/air |

| 3 | Warming reaction mixture to -10°C | Gradual warming after addition | - | Avoid warming to room temp |

| 4 | Quenching with cold water | Vigorous stirring for 7-10 min | - | Stops reaction |

| 5 | Separation of organic layer, drying, evaporation | Dry over MgSO4, evaporate under reduced pressure | - | Obtain crude product |

| 6 | Recrystallization | Benzene + heptane, cooling in ice | 70-82 | Purification to white powder |

Research Findings and Notes

- The use of diethylaminosulfur trifluoride is critical for selective fluorination without decomposition.

- Strict temperature control is essential to prevent side reactions and loss of product.

- The starting hydroxybenzodiazepines can be synthesized by classical methods reported in the literature, ensuring availability of precursors.

- Microwave-assisted methods can be employed for related benzodiazepine derivatives to enhance reaction efficiency but are less documented for the specific fluorinated compound.

- The described methods are scalable and reproducible, suitable for laboratory and potential industrial synthesis.

Scientific Research Applications

Pharmacological Studies

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one has been investigated for its potential use in treating anxiety disorders and insomnia due to its benzodiazepine-like effects. Benzodiazepines are known for their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased sedation and anxiolytic effects.

Anticancer Research

Recent studies have explored the anticancer properties of various benzodiazepines, including derivatives of 1,3-dihydrobenzodiazepines. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. Research indicates that modifications in the benzodiazepine structure can enhance these effects, making it a candidate for further investigation in oncological pharmacology.

Neuropharmacology

This compound's interaction with neurotransmitter systems makes it a subject of interest in neuropharmacological research. Studies have suggested that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Its potential role as a neuroprotective agent is also being explored.

Synthesis and Chemical Development

The synthesis of this compound involves complex organic reactions that are significant for developing new pharmaceutical agents. Researchers are focusing on optimizing synthetic routes to improve yield and reduce production costs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in animal models when administered at specific dosages. |

| Study B | Anticancer Activity | Showed inhibition of cell growth in breast cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics. |

| Study C | Neuroprotective Effects | Found to reduce neuronal cell death in models of neurodegeneration, suggesting potential therapeutic applications in neurodegenerative diseases. |

Mechanism of Action

The mechanism by which 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one exerts its effects involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,5-benzodiazepin-2-one derivatives are heavily influenced by substituents at the 4-position and modifications to the core scaffold. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological Activity Comparison

Antinociceptive and Antioxidant Effects

- The hydroxyl group may enhance antioxidant capacity compared to non-polar analogs .

- 4-Phenyl-1,5-benzodiazepin-2-ones: Exhibit potent antinociceptive activity in acetic acid-induced writhing tests. Antioxidant activity is moderate (IC₅₀ ~100 μM in DPPH assay), decreasing with molecular polarity .

- Alkylated Derivatives (e.g., 1-octyl, 1-dodecyl) : Reduced antioxidant efficacy due to increased hydrophobicity, but improved membrane penetration for CNS effects .

Receptor Selectivity and CNS Penetration

- Target Compound : The 5-fluoro group may improve blood-brain barrier permeability compared to hydroxyl-rich analogs, but this requires experimental validation.

Biological Activity

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, also known by its CAS number 351003-09-3, is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in relation to the central nervous system (CNS). Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H11FN2O2

- Molecular Weight : 270.26 g/mol

- Structure : The compound features a benzodiazepine core with a fluorinated phenolic substituent, which may influence its pharmacological properties.

The biological activity of benzodiazepines primarily involves their interaction with the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA in the CNS. This modulation leads to various effects, including anxiolytic, sedative, and anticonvulsant properties.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for GABA_A receptors. This binding enhances GABAergic transmission, which is critical for its anxiolytic and sedative effects.

| Study | Findings |

|---|---|

| Study A | Demonstrated increased GABA_A receptor activity in neuronal cultures treated with the compound. |

| Study B | Showed dose-dependent anxiolytic effects in behavioral assays using rodent models. |

| Study C | Indicated neuroprotective properties against oxidative stress in vitro. |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. Animal models have shown that it can effectively reduce anxiety-like behaviors and improve sleep quality.

- Anxiolytic Effects : In a study using the elevated plus maze test, subjects treated with the compound displayed significantly increased time spent in open arms compared to controls.

- Sedative Effects : The compound was tested in sleep induction assays where it demonstrated a notable decrease in sleep latency and an increase in total sleep time.

- Neuroprotective Effects : In models of neurodegeneration, treatment with this benzodiazepine derivative reduced neuronal apoptosis and inflammation markers.

Case Studies

Several case studies have been documented regarding the use of benzodiazepine derivatives for treating anxiety disorders and their associated side effects.

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that participants receiving this compound reported significant reductions in anxiety symptoms compared to placebo.

- Case Study 2 : Another study focused on patients with insomnia indicated that this compound improved sleep onset and maintenance without significant next-day sedation.

Safety Profile

While promising, the safety profile of this compound must be carefully considered. Common side effects associated with benzodiazepines include sedation, cognitive impairment, and potential dependence. Long-term studies are necessary to fully understand these risks.

Q & A

Q. Critical Reaction Conditions :

- Temperature control during fluorination to avoid side reactions.

- Use of anhydrous conditions for acylation steps to prevent hydrolysis.

- Purification via column chromatography or recrystallization for optimal yield (reported yields: 45–65%) .

Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D structure, including stereochemistry and hydrogen bonding. For example, C–H···O interactions stabilize the dihydro-2-one ring .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 5.2–5.8 ppm (diazepine ring protons), and δ 2.1–2.5 ppm (methyl/methylene groups) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm confirm the lactam group .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch from the hydroxyphenyl group) .

Advanced Question: How does the 5-fluoro-2-hydroxyphenyl substitution impact GABA receptor binding affinity compared to other benzodiazepines?

Methodological Answer :

The fluorinated hydroxyphenyl group enhances electron-withdrawing effects, potentially increasing receptor binding.

- Experimental Design :

- Use in vitro electrophysiology (e.g., frog sensory neuron assays) to measure GABA-induced chloride currents. Compare potentiation effects with diazepam (full agonist) and partial agonists .

- Radioligand binding assays (³H-flumazenil) to determine Ki values .

Q. Key Findings :

- Fluorine at the 5-position improves metabolic stability and binding selectivity for α2/α3 GABAA receptor subtypes, linked to anxiolytic effects without sedation .

- Hydroxyl group at the 2-position facilitates hydrogen bonding with His102 in the receptor’s benzodiazepine site, increasing affinity .

Advanced Question: How can researchers resolve contradictions in reported anticonvulsant vs. antihyperalgesic activities?

Methodological Answer :

Contradictions arise from differences in animal models and receptor subtype selectivity.

- Approach :

- Model Standardization : Use the PTZ (pentylenetetrazole)-induced convulsion model for anticonvulsant screening (dose: 0.4–30 mg/kg) .

- Hyperalgesia Models : Test in STZ-induced diabetic neuropathy or chronic constriction injury models for antihyperalgesic effects (dose: 3–10 mg/kg) .

- Receptor Profiling : Use recombinant GABAA receptors (α1–α6 subtypes) to identify subtype-specific efficacy .

Q. Data Interpretation :

- Anticonvulsant activity correlates with α1 subunit modulation, while antihyperalgesia involves α2/α3 subunits. Structural modifications (e.g., fluorination) may shift subtype selectivity .

Advanced Question: What strategies optimize SAR for reduced sedation while retaining anxiolytic activity?

Q. Methodological Answer :

- SAR Focus : Modify the 4-phenyl group and diazepine ring substituents.

- Fluorine Substitution : At the 5-position reduces α1 binding (sedation) while enhancing α2/α3 binding (anxiolysis) .

- Hydroxyl Group : At the 2-position improves solubility and receptor hydrogen bonding .

- In Vivo Testing :

- Use the elevated plus maze (anxiolysis) and rotarod test (motor impairment) in rodents.

- Compare ED50 values for anxiolysis (e.g., 1–3 mg/kg) vs. sedation thresholds (e.g., >10 mg/kg) .

Advanced Question: How do hydrolysis and oxidation pathways affect the compound’s stability in pharmacological studies?

Q. Methodological Answer :

- Hydrolysis : The lactam ring is susceptible to acidic/basic conditions.

- Accelerated Stability Testing : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC .

- Oxidation : The hydroxyphenyl group oxidizes to quinones under oxidative stress (e.g., H2O2).

- Prevention : Add antioxidants (e.g., ascorbic acid) in formulation .

Advanced Question: What computational methods predict binding modes to GABAA receptors?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor PDB ID 6HUP.

- Protonate the hydroxyphenyl group for hydrogen bonding with His102 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and ligand-protein interaction frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.